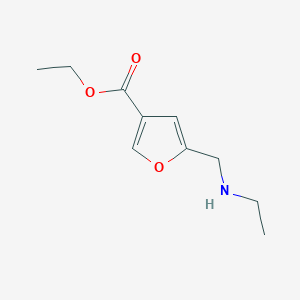

Ethyl 5-((ethylamino)methyl)furan-3-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furan derivatives, such as Ethyl 5-((ethylamino)methyl)furan-3-carboxylate, often involves the Paal-Knorr Furan Synthesis . This method involves the cyclization of 1,4-dicarbonyl compounds. Other methods include the use of sulfur ylides and alkynes, gold-catalyzed cyclizations of diols and triols, and the elimination pathway of β-halovinyl ketones .

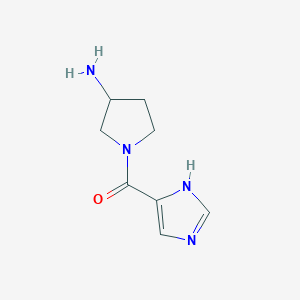

Molecular Structure Analysis

The molecular structure of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is an ethylamino)methyl group and a carboxylate group.

Physical And Chemical Properties Analysis

Ethyl 5-((ethylamino)methyl)furan-3-carboxylate has a predicted density of 1.067±0.06 g/cm3 and a predicted boiling point of 276.9±30.0 °C .

Wissenschaftliche Forschungsanwendungen

Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives

- Scientific Field : Organic Chemistry .

- Summary of Application : This research focuses on the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives using ionic liquid catalysts .

- Methods of Application : The researchers used two previously described Brønsted acidic ionic liquids as catalysts for the preparation of these derivatives via a three-component reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate .

- Results : The use of ultrasonic (US) irradiation led to the targeted products in high yields ranging from 80% to 98% .

Conversion of Furfural into Bio-Chemicals

- Scientific Field : Biochemical Engineering .

- Summary of Application : This research focuses on the conversion of furfural, a renewable platform molecule derived from hemi-cellulose, into high-value-added chemicals .

- Methods of Application : The researchers used chemo-catalytic and/or bio-catalytic methods for the conversion of furfural into various chemicals .

- Results : The research summarizes the recent progress in the conversion of furfural into various chemicals, including furfurylamine, C6 carboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .

Conversion of Furfural into Bio-Chemicals

- Scientific Field : Biochemical Engineering .

- Summary of Application : This research focuses on the conversion of furfural, a renewable platform molecule derived from hemi-cellulose, into high-value-added chemicals .

- Methods of Application : The researchers used chemo-catalytic and/or bio-catalytic methods for the conversion of furfural into various chemicals .

- Results : The research summarizes the recent progress in the conversion of furfural into various chemicals, including furfurylamine, C6 carboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .

Regiospecific Synthesis of Polysubstituted Furans

- Scientific Field : Organic Chemistry .

- Summary of Application : This research focuses on the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters .

- Methods of Application : The researchers used various sulfur ylides and alkyl acetylenic carboxylates for the synthesis of furan derivatives .

- Results : The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .

Conversion of Furfural into Bio-Chemicals

- Scientific Field : Biochemical Engineering .

- Summary of Application : This research focuses on the conversion of furfural, a renewable platform molecule derived from hemi-cellulose, into high-value-added chemicals .

- Methods of Application : The researchers used chemo-catalytic and/or bio-catalytic methods for the conversion of furfural into various chemicals .

- Results : The research summarizes the recent progress in the conversion of furfural into various chemicals, including furfurylamine, C6 carboxylic acid, i.e., furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .

Regiospecific Synthesis of Polysubstituted Furans

- Scientific Field : Organic Chemistry .

- Summary of Application : This research focuses on the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters .

- Methods of Application : The researchers used various sulfur ylides and alkyl acetylenic carboxylates for the synthesis of furan derivatives .

- Results : The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .

Eigenschaften

IUPAC Name |

ethyl 5-(ethylaminomethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-3-11-6-9-5-8(7-14-9)10(12)13-4-2/h5,7,11H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAKIVKBCXNDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-((ethylamino)methyl)furan-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)

![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)